molecular formula C8H16N2O2 B8469904 4-(1-Methylethyl)morpholine-3-carboxamide

4-(1-Methylethyl)morpholine-3-carboxamide

Cat. No.: B8469904
M. Wt: 172.22 g/mol
InChI Key: BCBRNBVJUUEEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

4-propan-2-ylmorpholine-3-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-6(2)10-3-4-12-5-7(10)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)

InChI Key

BCBRNBVJUUEEBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOCC1C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.1 g (6.3 mmol) of morpholine-3-carboxamide (a synthesis of which is described in WO-2005/026 156, Hennequin L. F. A. et al.) in acetonitrile (16 ml) are successively added 1.86 g (22.2 mmol) of sodium hydrogen carbonate powder and 0.7 ml (7.0 mmol) of isopropyl iodide, and the mixture is then heated at 150° C. by microwave for 30 minutes. The reaction mixture is cooled to room temperature, diluted with dichloromethane (30 ml) and filtered through Celite. The filtrate is concentrated under reduced pressure and 1.1 g of compound are obtained in the form of a beige-coloured powder, which is used without further purification in the following step. Yield: 97%. MH+: 173.2 (tr: 0.72 min., condition 1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.